molecular formula C21H20N4O2S B2611418 2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-52-9

2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2611418
CAS No.: 941926-52-9
M. Wt: 392.48
InChI Key: QWQJDSVAFKFDMY-UHFFFAOYSA-N
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Description

2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that belongs to the class of cyclopenta[d]thiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]thiazole core, followed by the introduction of the 4-methylbenzamido and pyridin-3-ylmethyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[d]thiazole ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the 4-methylbenzamido group via amidation reactions using suitable amines and carboxylic acid derivatives.

    Substitution Reactions: Attachment of the pyridin-3-ylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of cyclopenta[d]thiazole compounds possess antimicrobial properties. Studies have shown that modifications to the structure can enhance efficacy against various bacterial strains and fungi, making it a subject of interest for developing new antibiotics.
  • Anticancer Properties : The compound is being investigated for its ability to inhibit cancer cell growth. Preliminary studies suggest that it may interfere with specific cellular pathways involved in tumor proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .
  • Antiviral Potential : Some derivatives have shown promise in inhibiting viral replication, suggesting that this compound could be further explored for antiviral drug development.

Organic Synthesis

In synthetic chemistry, 2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide serves as a versatile building block:

  • Reagent in Organic Synthesis : The compound can be utilized as a reagent in various organic reactions, facilitating the synthesis of more complex molecules. Its unique structure allows for selective reactions that can yield new derivatives with tailored properties.
  • Multi-step Synthesis : The synthesis typically involves cyclization reactions to form the cyclopenta[d]thiazole core followed by amidation to introduce the 4-methylbenzamido group. This multi-step approach is crucial for developing novel compounds with specific biological activities.

Material Science

The compound's properties also lend themselves to applications in material science:

  • Catalyst Development : There is ongoing research into using this compound as a catalyst in various chemical reactions. Its ability to facilitate reactions could lead to more efficient synthetic pathways in industrial applications.
  • Development of New Materials : The structural characteristics of this compound make it suitable for the development of new materials with specific functionalities, such as polymers or coatings with enhanced properties.

Case Study 1: Anticancer Activity

A study focusing on the anticancer potential of thiazole derivatives demonstrated that modifications to the cyclopenta[d]thiazole structure significantly increased cytotoxicity against breast cancer cell lines. The research utilized various assays to evaluate the efficacy of synthesized compounds, revealing promising results that warrant further investigation into this compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related thiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting that this compound could be developed into a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
  • 2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
  • 2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylbenzamido group, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

The compound 2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the cyclopentathiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4O1SC_{17}H_{18}N_{4}O_{1}S. The structure features a cyclopentathiazole ring, which is known for its diverse biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent , anticancer drug , and anti-inflammatory agent . The following sections detail specific activities and findings.

Antimicrobial Activity

Studies have shown that derivatives of cyclopentathiazole exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Study:
A derivative similar to the target compound was tested against Chlamydia trachomatis, showing inhibition of intracellular growth through interference with the type III secretion system (T3SS), which is crucial for bacterial virulence .

Anticancer Properties

The anticancer potential of cyclopentathiazoles has been explored in various cell lines. The target compound has shown promise in inhibiting the proliferation of cancer cells, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). These effects are often mediated through the activation of caspase pathways .

Anti-inflammatory Effects

Recent studies have indicated that cyclopentathiazole derivatives may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

Mechanism:
The anti-inflammatory activity is believed to be linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses.

Summary of Biological Activities

Activity Type Mechanism References
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryInhibition of NF-kB signaling

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-4-6-15(7-5-13)19(26)25-21-24-18-16(8-9-17(18)28-21)20(27)23-12-14-3-2-10-22-11-14/h2-7,10-11,16H,8-9,12H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQJDSVAFKFDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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